molecular formula C16H12O6 B6410210 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261939-21-2

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6410210
CAS RN: 1261939-21-2
M. Wt: 300.26 g/mol
InChI Key: GQSVPFFBMDWCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid (DCMB) is an important organic acid that has been extensively studied for its various applications in the scientific community. DCMB is a white crystalline solid with a melting point of approximately 150 degrees Celsius. It is soluble in water, alcohol, and ether, and insoluble in benzene. DCMB is an important component of many industrial products, including resins, paints, and adhesives. In addition, DCMB has been used in the laboratory for a variety of applications, including as a catalyst, a reagent, and an analytical tool.

Mechanism of Action

The mechanism of action of 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% is not fully understood, but it is believed to involve the formation of an intermediate acylium ion. This acylium ion is then attacked by a nucleophile, such as a hydroxide ion, to form the desired product. The reaction is typically catalyzed by a Friedel-Crafts catalyst, such as aluminum chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% are not well understood. However, it has been suggested that 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% may have a role in the regulation of cell growth and differentiation. In addition, 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have some antimicrobial activity.

Advantages and Limitations for Lab Experiments

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is soluble in a variety of solvents. In addition, it is relatively stable and can be stored for long periods of time. However, 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% is also limited in its use in laboratory experiments. It is not very soluble in water, and it is not very reactive at room temperature.

Future Directions

There are a number of potential future directions for the use of 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95%. One potential application is in the development of new catalysts for organic synthesis. 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% could also be used in the development of new polymers, such as polyesters and polyamides. In addition, 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% could be used in the study of biological systems, such as in the study of cell growth and differentiation. Finally, 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% could be used in the development of new antimicrobial agents.

Synthesis Methods

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts acylation of an aromatic compound with an acid chloride. In this reaction, a Friedel-Crafts catalyst such as aluminum chloride is used to facilitate the reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the resulting product is a 2-(3,5-dicarboxyphenyl)-6-methylbenzoic acid.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% has been extensively studied for its various applications in scientific research. One of the most common applications of 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% is as a reagent in organic synthesis. 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% is often used as a catalyst in the synthesis of various compounds, such as amines, alcohols, and esters. In addition, 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of polymers, such as polyesters and polyamides. 2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid, 95% has also been used as an analytical tool in the study of organic compounds, as well as in the study of biological systems.

properties

IUPAC Name

5-(2-carboxy-3-methylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-3-2-4-12(13(8)16(21)22)9-5-10(14(17)18)7-11(6-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSVPFFBMDWCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691871
Record name 3-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dicarboxyphenyl)-6-methylbenzoic acid

CAS RN

1261939-21-2
Record name 3-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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